molecular formula C12H13NO B8713391 1-(1-methyl-1H-indol-4-yl)propan-2-one

1-(1-methyl-1H-indol-4-yl)propan-2-one

Cat. No.: B8713391
M. Wt: 187.24 g/mol
InChI Key: FQOKGFOPDDRGKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-methyl-1H-indol-4-yl)propan-2-one is an organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This compound features a methyl group attached to the nitrogen atom of the indole ring and an acetone group at the fourth position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-methyl-1H-indol-4-yl)propan-2-one can be synthesized through various methods. One common approach involves the alkylation of 1-methylindole with a suitable acetone derivative. For example, the reaction of 1-methylindole with bromoacetone in the presence of a base such as potassium carbonate can yield this compound. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-indol-4-yl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

    Oxidation: Formation of this compound-3-carboxylic acid.

    Reduction: Formation of 1-(1-Methyl-1H-indol-4-yl)ethanol.

    Substitution: Formation of various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

1-(1-methyl-1H-indol-4-yl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-indol-4-yl)propan-2-one involves its interaction with various molecular targets. The indole ring can engage in π-π interactions with aromatic amino acids in proteins, influencing their function. Additionally, the compound may act as a ligand for specific receptors or enzymes, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Methylindole: Lacks the acetone group, making it less reactive in certain chemical reactions.

    1-(1H-Indol-4-yl)acetone: Lacks the methyl group on the nitrogen atom, which can affect its biological activity.

    1-(1-Methyl-1H-indol-3-yl)acetone: The acetone group is positioned differently, leading to variations in reactivity and applications.

Uniqueness

1-(1-methyl-1H-indol-4-yl)propan-2-one is unique due to the specific positioning of the methyl and acetone groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1-(1-methylindol-4-yl)propan-2-one

InChI

InChI=1S/C12H13NO/c1-9(14)8-10-4-3-5-12-11(10)6-7-13(12)2/h3-7H,8H2,1-2H3

InChI Key

FQOKGFOPDDRGKF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C2C=CN(C2=CC=C1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 0.852 g (5.14 mmol) of 4-chloro-1-methylindole in 15 mL dry toluene, 0.85 mL (7.73 mmol) isopropenyl acetate and 2.3 ml (8 mmol) tributyltin methoxide were added. The solution was heated to 100° C. After 15 min, 0.24 g (0.61 mmol) 2-dicyclohexylphospino-2′-(N,N-dimethylamino) biphenyl and 0.14 g (0.153 mmol) tris (dibenzylidineacetone)dipalladium were added and heating was continued. After 2 h the solution was cooled, filtered through a pad of CELITE diatomaceous earth and the filtrate was concentrated to ca. 5 mL. This solution was purified on a silica column using a gradient of 5-20% EtOAc/hexane to obtain the title compound. 1H NMR: (500 MHz, CDCl3): δ 2.14 (s, 3H), 3.84 (s, 3H), 3.97 (s, 2H), 6.51 (d, 1H), 7-7.3 (m, 4H).
Quantity
0.852 g
Type
reactant
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step Two
[Compound]
Name
(dibenzylidineacetone)dipalladium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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